Clorazepic Acid Dipotasium Salt
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Overview
Description
Clorazepate dipotassium is a benzodiazepine medication known for its anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant properties . It is a prodrug that is rapidly converted to its active metabolite, nordiazepam, which is responsible for most of its therapeutic effects . Clorazepate dipotassium is used in the treatment of anxiety disorders, insomnia, alcohol withdrawal, and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clorazepate dipotassium can be synthesized starting from 2-amino-5-chlorobenzonitrile. This compound reacts with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine . The imine is then cyclized to form the benzodiazepine ring structure, followed by carboxylation to yield clorazepate .
Industrial Production Methods: In industrial settings, clorazepate dipotassium is produced by reacting clorazepate with potassium hydroxide to form the dipotassium salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Clorazepate dipotassium undergoes several types of chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert clorazepate to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products Formed:
Oxidation: Nordiazepam and other hydroxylated metabolites.
Reduction: Amino derivatives of clorazepate.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Clorazepate dipotassium has a wide range of scientific research applications:
Mechanism of Action
Clorazepate dipotassium exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane . The active metabolite, nordiazepam, plays a crucial role in this mechanism .
Comparison with Similar Compounds
Clonazepam: Used for seizure disorders and panic disorders.
Diazepam: Commonly prescribed for anxiety, muscle spasms, and seizures.
Lorazepam: Often used for anxiety disorders and as a premedication for anesthesia.
Properties
Molecular Formula |
C16H11ClK2N2O4 |
---|---|
Molecular Weight |
408.92 g/mol |
IUPAC Name |
dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |
InChI Key |
UDKOZNXRMDPDLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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